4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid
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Overview
Description
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce hydrogenated aromatic compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biochemical pathways and interactions involving aromatic carboxylic acids.
Mechanism of Action
The mechanism of action of 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid involves its interaction with molecular targets through its carboxylic acid groups and aromatic rings. These interactions can influence various biochemical pathways and processes. For example, the compound may act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the target site .
Comparison with Similar Compounds
Similar Compounds
- 4-carboxyphenylboronic acid
- 4-methoxyphenylboronic acid
- 4-methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid
Uniqueness
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid is unique due to its specific arrangement of aromatic rings and carboxylic acid groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific structural features, such as in the synthesis of complex organic molecules and the development of advanced materials .
Properties
Molecular Formula |
C22H18O4 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid |
InChI |
InChI=1S/C22H18O4/c1-13-11-17(21(23)24)7-9-19(13)15-3-5-16(6-4-15)20-10-8-18(22(25)26)12-14(20)2/h3-12H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
FQIBTEMKVHZJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C |
Origin of Product |
United States |
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